

Application Note: NMR Spectroscopic Characterization of (2-Methyl-imidazol-1-yl)-acetic acid

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Compound of Interest

Compound Name: (2-Methyl-imidazol-1-yl)-acetic acid

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Abstract

This document provides a detailed protocol for the structural characterization of **(2-Methyl-imidazol-1-yl)-acetic acid** using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers sample preparation, instrumentation, and data acquisition for ^1H and ^{13}C NMR. Additionally, this note includes predicted chemical shifts and coupling constants for the target molecule, derived from data on analogous structures. A logical workflow for the characterization process is also presented. This guide is intended to assist researchers in confirming the identity and purity of **(2-Methyl-imidazol-1-yl)-acetic acid**, a key building block in pharmaceutical synthesis.

Introduction

(2-Methyl-imidazol-1-yl)-acetic acid is a substituted imidazole derivative of interest in medicinal chemistry and drug development. Its structure consists of a 2-methylimidazole ring N-alkylated with an acetic acid moiety. Accurate structural elucidation and purity assessment are critical for its application in synthesis and biological screening. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in

solution. This note details the necessary steps for its characterization using ^1H , ^{13}C , and ancillary 2D NMR experiments.

Predicted NMR Data

While a definitive published spectrum for **(2-Methyl-imidazol-1-yl)-acetic acid** is not readily available, the following ^1H and ^{13}C NMR data are predicted based on the analysis of structurally related compounds, including imidazol-1-yl-acetic acid and various 1-alkyl-2-methyl-imidazoles. [1][2][3] These values provide a reference for the expected spectral features.

Table 1: Predicted ^1H and ^{13}C NMR Data for **(2-Methyl-imidazol-1-yl)-acetic acid** in DMSO-d_6

Atom Number	^1H Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	^{13}C Chemical Shift (ppm)
1	-	-	-	-
2	-	-	-	~145-148
3 (CH_3)	~2.3-2.4	singlet	-	~12-14
4 (CH)	~7.0-7.2	doublet	$J \approx 1.5\text{-}2.0\text{ Hz}$	~120-122
5 (CH)	~6.8-7.0	doublet	$J \approx 1.5\text{-}2.0\text{ Hz}$	~127-129
6 (CH_2)	~4.8-5.0	singlet	-	~48-50
7 (C=O)	-	-	-	~168-170
8 (OH)	~12.0-13.0 (broad)	singlet	-	-

Note: The chemical shift of the carboxylic acid proton (OH) is highly dependent on concentration and residual water content in the solvent.

Experimental Protocol

This section outlines a detailed methodology for acquiring high-quality NMR spectra of **(2-Methyl-imidazol-1-yl)-acetic acid**.

Materials and Equipment

- **(2-Methyl-imidazol-1-yl)-acetic acid** sample
- Deuterated dimethyl sulfoxide (DMSO-d₆)
- NMR tubes (5 mm)
- NMR spectrometer (300 MHz or higher)
- Pipettes and vials

Sample Preparation

- Weigh approximately 5-10 mg of the **(2-Methyl-imidazol-1-yl)-acetic acid** sample.
- Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

3.3.1. ¹H NMR Spectroscopy

- Spectrometer Frequency: ≥ 300 MHz
- Pulse Sequence: Standard single-pulse experiment
- Spectral Width: 0-14 ppm
- Number of Scans: 16-32
- Relaxation Delay: 2 seconds
- Acquisition Time: ~4 seconds
- Temperature: 298 K

- Referencing: The residual DMSO peak at 2.50 ppm.

3.3.2. ^{13}C NMR Spectroscopy

- Spectrometer Frequency: ≥ 75 MHz
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Spectral Width: 0-200 ppm
- Number of Scans: 1024 or more to achieve adequate signal-to-noise
- Relaxation Delay: 2-5 seconds
- Acquisition Time: ~ 1 -2 seconds
- Temperature: 298 K
- Referencing: The DMSO- d_6 solvent peak at 39.52 ppm.

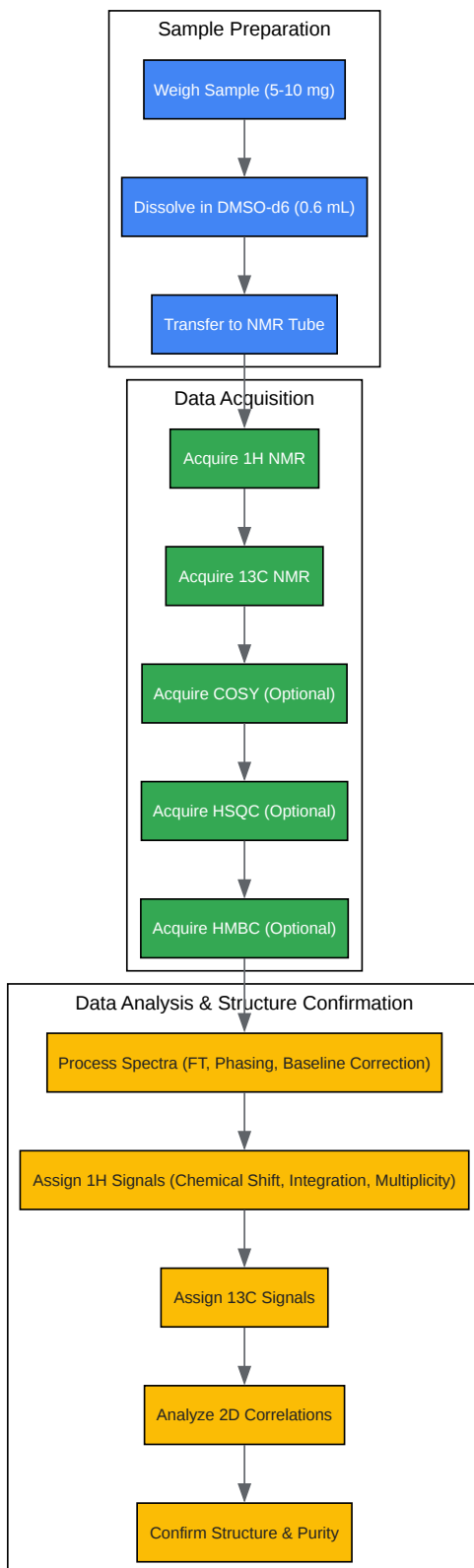
3.3.3. 2D NMR Spectroscopy (Optional but Recommended)

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are recommended:

- COSY (Correlation Spectroscopy): To establish ^1H - ^1H coupling networks, particularly between the imidazole ring protons.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the acetic acid moiety and the imidazole ring.

Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of **(2-Methyl-imidazol-1-yl)-acetic acid**.



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Caption: Workflow for NMR Characterization.

Conclusion

This application note provides a comprehensive protocol for the NMR-based characterization of **(2-Methyl-imidazol-1-yl)-acetic acid**. By following the detailed experimental procedures and using the provided predicted data as a reference, researchers can confidently verify the structure and purity of their synthesized material. The inclusion of optional 2D NMR experiments offers a robust method for complete and unambiguous signal assignment, which is essential for regulatory submissions and further drug development activities.

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References

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